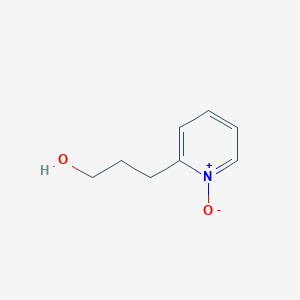

2-(3-Hydroxypropyl)pyridine 1-oxide

Description

2-(3-Hydroxypropyl)pyridine 1-oxide is a pyridine derivative featuring a hydroxypropyl substituent at the 2-position and an N-oxide group at the 1-position. Pyridine N-oxides are often studied for their roles in coordination chemistry, catalysis, or pharmaceutical intermediates due to their electron-rich oxygen atom and substituent-dependent properties.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(1-oxidopyridin-1-ium-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2 |

InChI Key |

DLUKXHUUCYHWRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)CCCO)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of Pyridine Derivatives with Peracid Reagents

The synthesis of pyridine N-oxides typically involves oxidation of pyridine derivatives using peracids (e.g., hydrogen peroxide, peracetic acid). A patent (US2752356A) outlines a multi-step process for preparing 2-hydroxypyridine-1-oxide and its homologs, which may serve as a template for modifying the hydroxypropyl group.

Key Steps :

- Oxidation of Pyridine : Pyridine is oxidized with hydrogen peroxide (30–50%) in acetic acid at 75°C to form pyridine N-oxide.

- Acetylation : The product is heated with acetic anhydride to generate an intermediate, followed by distillation to isolate a pale yellow oil.

- Hydroxylation : The intermediate undergoes a second oxidation with hydrogen peroxide, followed by treatment with paraformaldehyde to neutralize excess peroxide.

- Hydrolysis : Concentrated HCl is used to reflux the mixture, enabling recovery of the final product via evaporation.

This method emphasizes the role of controlled oxidation and acetylation in functionalizing the pyridine ring. For 2-(3-hydroxypropyl)pyridine 1-oxide, introducing the hydroxypropyl group may require pre-functionalization of the pyridine ring or post-synthetic modification.

Alternative Oxidizing Agents and Reaction Conditions

The patent highlights flexibility in oxidizing agents, including peracetic acid and perbenzoic acid, which could influence regioselectivity or reaction efficiency.

| Oxidizing Agent | Concentration | Temperature Range | Advantages |

|---|---|---|---|

| Hydrogen peroxide | 30–50% | 40–90°C | High yield, cost-effective |

| Peracetic acid | 30–50% | 40–90°C | Milder conditions, reduced side reactions |

| Perbenzoic acid | 10–30% | 40–90°C | Enhanced selectivity for electron-deficient substrates |

Critical Observations :

- Higher temperatures (75–90°C) accelerate reaction kinetics but may increase side reactions.

- Acetic anhydride acts as both a solvent and a protecting agent, stabilizing intermediates during oxidation.

Computational and Structural Analysis

Molecular Properties

PubChem data for this compound provides critical insights into its electronic and spatial characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| XLogP3 (logP) | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 45.7 Ų |

Key Observations :

- The compound’s hydrophilicity (low logP) suggests solubility in polar solvents.

- The hydroxypropyl group contributes to hydrogen bonding, influencing pharmacokinetic properties.

Structural Representation

The SMILES notation C1=CC=N+[O-] and InChI InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2 confirm the hydroxypropyl group’s attachment to the pyridine N-oxide ring.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Hydroxypropyl)pyridine 1-oxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

Biology: The compound has potential as a ligand in coordination chemistry, forming stable complexes with metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)pyridine 1-oxide involves its ability to form stable complexes with metal ions. The N-oxide group enhances its binding affinity to metal ions, making it an effective chelating agent. This property is particularly useful in biological systems where metal ion regulation is crucial. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- 2-(3-Hydroxypropyl)pyridine 1-oxide: Contains a hydrophilic hydroxypropyl group at the 2-position, likely enhancing solubility in polar solvents.

- 4-Nitro-pyridine 1-oxide (CAS 1124-33-0) : Features a strongly electron-withdrawing nitro group at the 4-position. This substituent reduces electron density at the N-oxide oxygen, altering reactivity and toxicity profiles.

Hazard Profiles and Toxicity

- 4-Nitro-pyridine 1-oxide :

- This compound : While toxicity data are unavailable, the hydroxypropyl group may reduce volatility and acute toxicity compared to nitro-substituted analogs.

Data Table: Comparative Analysis

Limitations and Notes

- The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs like 4-nitro-pyridine 1-oxide.

- Further experimental studies are required to validate the hypothesized properties and applications of this compound.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-(3-Hydroxypropyl)pyridine 1-oxide, and how do they correlate with its structural features?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the pyridine ring protons (δ 7.5–8.5 ppm) and hydroxypropyl group signals (δ 1.5–3.5 ppm for CH and CH groups). The N-oxide group deshields adjacent protons, shifting their resonances .

- Infrared (IR) Spectroscopy : Detect the N-O stretch near 1250–1350 cm and O-H stretch (broad peak ~3300 cm) from the hydroxypropyl group .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHNO, m/z 153.08) and fragmentation patterns (e.g., loss of HO from the hydroxypropyl group) .

Q. What safety protocols are essential when handling pyridine 1-oxide derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Exposure Mitigation : Monitor airborne concentrations with gas detectors. Implement emergency showers and eyewash stations in case of direct exposure .

- Storage : Store in airtight containers away from oxidizing agents due to potential reactivity of the N-oxide group .

Advanced Research Questions

Q. How does the hydroxypropyl substituent influence the electronic and steric properties of the pyridine 1-oxide ring, and what experimental approaches can quantify these effects?

- Methodological Answer :

- Electronic Effects : Use Hammett substituent constants (σ) to assess electron-donating/withdrawing effects. Compare N NMR chemical shifts of the N-oxide group with/without the hydroxypropyl substituent to evaluate resonance interactions .

- Steric Effects : Perform X-ray crystallography to measure bond angles and torsional strain between the hydroxypropyl group and the pyridine ring .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals (HOMO/LUMO) affected by the substituent .

Q. What are the mechanistic pathways for substitution reactions at the hydroxypropyl group, and how do reaction conditions (e.g., solvent, catalyst) alter product distribution?

- Methodological Answer :

- Nucleophilic Substitution : Replace the hydroxyl group with halides using PBr or SOCl. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates) .

- Oxidation/Reduction : Convert the hydroxypropyl group to a ketone using Jones reagent (CrO/HSO) or reduce it to a propyl chain with LiAlH. Control temperature (<0°C for reductions to avoid over-reaction) .

- Catalytic Influence : Compare Pd/C vs. enzymatic catalysts for selective modifications. GC-MS or HPLC can quantify side products (e.g., over-oxidized derivatives) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Studies : Use the shake-flask method to measure solubility in water, DMSO, and ethanol at controlled temperatures (20–40°C). Correlate results with Hansen solubility parameters (δ, δ, δ) .

- pH-Dependent Solubility : Adjust pH (2–12) and measure via UV-Vis spectroscopy. The hydroxypropyl group enhances aqueous solubility at neutral pH due to hydrogen bonding .

- Comparative Analysis : Cross-validate data with structurally similar compounds (e.g., 4-Methoxy-2,3,5-trimethylpyridine 1-oxide) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.